1,4,5-Oxadithiepane 1,4,5-Oxadithiepane
Brand Name: Vulcanchem
CAS No.: 3886-40-6
VCID: VC16970542
InChI: InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2
SMILES:
Molecular Formula: C4H8OS2
Molecular Weight: 136.2 g/mol

1,4,5-Oxadithiepane

CAS No.: 3886-40-6

Cat. No.: VC16970542

Molecular Formula: C4H8OS2

Molecular Weight: 136.2 g/mol

* For research use only. Not for human or veterinary use.

1,4,5-Oxadithiepane - 3886-40-6

Specification

CAS No. 3886-40-6
Molecular Formula C4H8OS2
Molecular Weight 136.2 g/mol
IUPAC Name 1,4,5-oxadithiepane
Standard InChI InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2
Standard InChI Key DFBDMKHCEZTHOH-UHFFFAOYSA-N
Canonical SMILES C1CSSCCO1

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

1,4,5-Oxadithiepane features a seven-membered ring comprising two sulfur atoms, one oxygen atom, and four methylene groups. The IUPAC name, 1,4,5-oxadithiepane, reflects the positions of the heteroatoms within the ring . The canonical SMILES representation, C1CSSCCO1, confirms the sequential arrangement of sulfur and oxygen atoms .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
CAS Registry Number3886-40-6
Molecular FormulaC₄H₈OS₂
Molecular Weight136.24 g/mol
InChI KeyDFBDMKHCEZTHOH-UHFFFAOYSA-N
SMILESC1CSSCCO1
Density1.193 g/cm³

Three-Dimensional Conformation

PubChem’s 3D conformer model reveals a non-planar ring structure with staggered sulfur-sulfur (S-S) and sulfur-oxygen (S-O) bonds . The dihedral angles between heteroatoms contribute to moderate ring strain, as evidenced by computational studies of similar thiepanes .

Physicochemical Properties

Thermodynamic Parameters

The compound’s boiling point (218.3°C at 760 mmHg) and flash point (85.8°C) suggest moderate thermal stability, typical of sulfur-containing heterocycles . Its density of 1.193 g/cm³ aligns with expectations for a molecule of its size and polarity .

Table 2: Experimental Physicochemical Data

PropertyValueMethod/Source
Boiling Point218.3°CEstimated
Flash Point85.8°CEstimated
LogP (Partition Coeff.)1.398Computed
Polar Surface Area59.83 ŲComputed

Mass Spectrometry

GC-MS analysis identifies a base peak at m/z 136, corresponding to the molecular ion [M]⁺ . Fragment ions at m/z 60 (C₂H₄S⁺) and m/z 64 (SO₂⁺) indicate cleavage of the S-S and C-O bonds during ionization .

Infrared Spectroscopy

While experimental IR data are unavailable, computational models predict strong absorbance bands near 1050–1150 cm⁻¹ (C-O stretching) and 600–700 cm⁻¹ (S-S stretching) .

Reactivity and Derivative Formation

Oxidation Pathways

1,4,5-Oxadithiepane undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. The derivative 1,4,5-Oxadithiepane-2,7-dione (C₄H₄O₃S₂), identified in PubChem (CID 10176276), arises from ketone formation at positions 2 and 7 .

Table 3: Key Derivatives and Their Properties

CompoundMolecular FormulaMolecular WeightNotable Features
1,4,5-OxadithiepaneC₄H₈OS₂136.24 g/molParent compound
1,4,5-Oxadithiepane-2,7-dioneC₄H₄O₃S₂164.20 g/molDi-ketone derivative

Comparative Analysis with Analogues

  • 1,4-Dithiane: Lacks the oxygen atom, resulting in reduced polarity and higher lipophilicity .

  • 1,3,5-Trithiane: Features three sulfur atoms, enhancing ring strain and oxidative reactivity .

  • 1,4-Oxathiane: Contains one sulfur and one oxygen atom but in a different arrangement, altering electronic properties .

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